3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate

説明

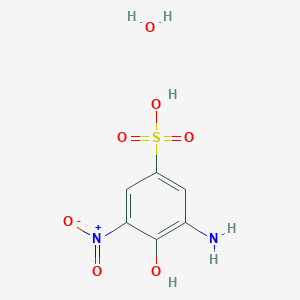

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is a chemical compound with the molecular formula C6H8N2O7S and a molecular weight of 252.197 g/mol . It is also known by its IUPAC name, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate . This compound is characterized by the presence of amino, hydroxy, nitro, and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate typically involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrate form .

化学反応の分析

Types of Reactions

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives and other substituted products.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₂O₇S

- Molecular Weight : 252.197 g/mol

- IUPAC Name : 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid; hydrate

- CAS Number : 175278-60-1

Chemistry

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate serves as an important intermediate in the synthesis of dyes and pigments. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enhances its utility in organic synthesis and materials science.

Biology

In biological research, this compound is utilized in biochemical assays and as a staining agent. It aids in the visualization of cellular components during microscopy, contributing to advancements in cell biology and histology.

Medicine

The compound is being investigated for potential applications in drug development and as a diagnostic reagent. Its interactions with biological molecules may lead to the discovery of new therapeutic agents or diagnostic tools.

Industry

In industrial settings, this compound is employed in the production of specialty chemicals. It acts as a catalyst in various processes, enhancing efficiency and product yield.

Chemical Reactions Involved

The compound can participate in several key reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group can be oxidized to form quinones | Potassium permanganate, chromium trioxide |

| Reduction | Nitro group can be reduced to form amino derivatives | Hydrogen gas with palladium catalyst, sodium dithionite |

| Substitution | Amino and hydroxy groups can engage in electrophilic aromatic substitution | Bromine or chlorinating agents |

Case Study 1: Dye Synthesis

Research demonstrated that this compound was successfully used as an intermediate in synthesizing azo dyes, which are widely used in textile industries. The resulting dyes exhibited vibrant colors and improved fastness properties.

Case Study 2: Biochemical Assays

A study highlighted the use of this compound as a staining agent for detecting specific proteins in cell cultures. The compound's ability to bind selectively to target molecules facilitated enhanced imaging techniques in cellular biology.

作用機序

The mechanism of action of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate involves its functional groups interacting with molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications .

類似化合物との比較

Similar Compounds

- 3-Amino-4-hydroxybenzenesulfonic acid

- 4-Hydroxy-3-nitrobenzenesulfonic acid

- 3-Amino-5-nitrobenzenesulfonic acid

Uniqueness

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its hydrate form also enhances its solubility and stability, making it suitable for various applications in research and industry .

生物活性

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate, often referred to as "H-acid," is an important organic compound with diverse applications in the fields of dye chemistry and pharmaceuticals. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₆N₂O₅S

- Molecular Weight : 206.19 g/mol

- Melting Point : 299-301°C (decomposes)

- Solubility : Soluble in water and alcohol

Antioxidant Properties

Research indicates that H-acid exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays:

| Assay Type | IC₅₀ Value (mg/mL) |

|---|---|

| DPPH | 0.1 |

| FRAP | 2.5 |

| ABTS | 0.09 |

These values suggest that H-acid has comparable efficacy to established antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) .

Antimicrobial Activity

H-acid has shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.8 mg/mL for specific strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.2 |

| Bacillus subtilis | 0.3 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of H-acid have been evaluated in various cancer cell lines. In vitro studies indicate that H-acid exhibits significant antiproliferative activity, with IC₅₀ values reported around 5.2 µg/mL against certain cancer types .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MDA-MB-231 (breast cancer) | 70.87 |

| HeLa (cervical cancer) | 8.3 |

These findings suggest potential therapeutic applications in oncology, particularly for targeting aggressive cancer phenotypes.

Case Studies

-

Antioxidant Efficacy in Model Organisms :

A study involving the administration of H-acid to model organisms demonstrated a significant reduction in oxidative stress markers compared to control groups. This was assessed through the measurement of malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity. -

Clinical Applications in Dermatology :

H-acid has been explored for its potential use in dermatological formulations due to its anti-inflammatory and antimicrobial properties. Clinical trials have shown improvements in conditions such as acne and psoriasis when formulated with H-acid.

特性

IUPAC Name |

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJASIPICABEOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420808 | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-60-1 | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。